Welcome to the BenchChem Online Store!
molecular formula C6H9N3O B8605631 2-Pyridinamine, 6-[(aminooxy)methyl]-

2-Pyridinamine, 6-[(aminooxy)methyl]-

Cat. No. B8605631
M. Wt: 139.16 g/mol
InChI Key: RQZFKGSSNNUXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08614217B2

Procedure details

To a solution of 2-(6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}pyridin-2-yl)-1H-isoindole-1,3(2H)-dione (50 g, 125 mmol) in THF (350 mL) was added dropwise hydrazine hydrate (61 mL, 1.25 mol) at room temperature. After stirring overnight at room temperature, the reaction mixture was filtered and the filtrate was concentrated to dryness in vacuo. Purification of the residue on silica gel afforded 6-[(aminooxy)methyl]pyridin-2-amine as a colourless oil [10.0 g; 57% of theory; HPLC/MS: m/z=140 (M+H); log P(HCOOH)<−0.23].
Name
2-(6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}pyridin-2-yl)-1H-isoindole-1,3(2H)-dione
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[O:12][CH2:13][C:14]1[N:19]=[C:18]([N:20]2C(=O)C3C(=CC=CC=3)C2=O)[CH:17]=[CH:16][CH:15]=1.O.NN>C1COCC1>[NH2:3][O:12][CH2:13][C:14]1[N:19]=[C:18]([NH2:20])[CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
2-(6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}pyridin-2-yl)-1H-isoindole-1,3(2H)-dione
Quantity
50 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)OCC1=CC=CC(=N1)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
61 mL
Type
reactant
Smiles
O.NN
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NOCC1=CC=CC(=N1)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.